N-(3,4-dichlorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of acyclic reagents and catalytic processes to enhance efficiency and scalability. Recent advancements have focused on green synthesis methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anxiolytic and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine structure.
Indiplon: Another sedative agent with comparable biological activities.
Ocinaplon: An anxiolytic agent with a related chemical structure.
Uniqueness
N-(3,4-dichlorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of substituents, which confer specific biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H11Cl2N5O3 |
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Molecular Weight |
428.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H11Cl2N5O3/c20-15-5-4-12(9-16(15)21)24-19(27)14-10-23-25-17(6-7-22-18(14)25)11-2-1-3-13(8-11)26(28)29/h1-10H,(H,24,27) |
InChI Key |
CSDXJGAFIPYWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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